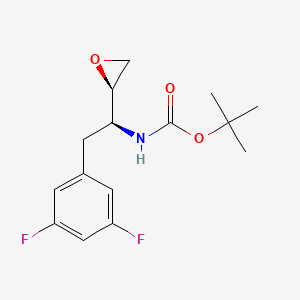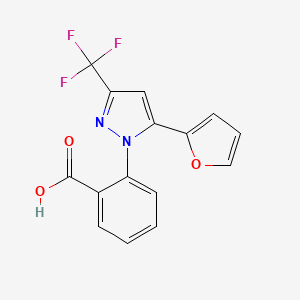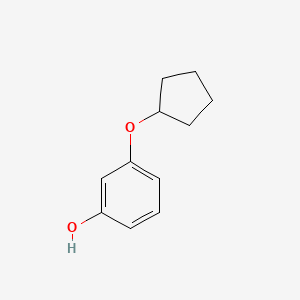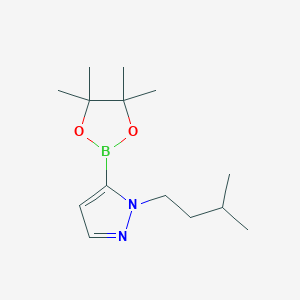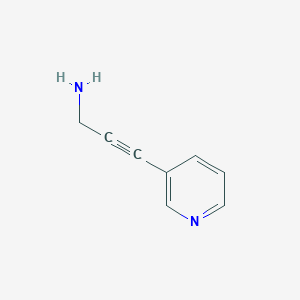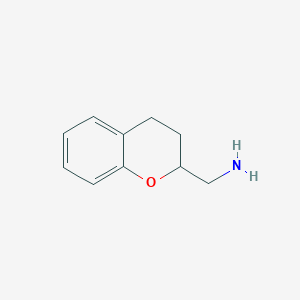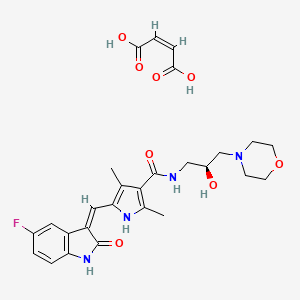
舒尼替尼马来酸盐
描述
舒尼替尼马来酸盐是一种新型的多靶点受体酪氨酸激酶抑制剂。它以其有效的抗血管生成和抗肿瘤活性而闻名。 该化合物靶向多种受体酪氨酸激酶,包括血管内皮生长因子受体、血小板衍生生长因子受体、KIT 和 FMS 样酪氨酸激酶 3 .
科学研究应用
舒尼替尼马来酸盐在科学研究中具有广泛的应用:
化学: 它被用作研究受体酪氨酸激酶抑制的工具化合物。
生物学: 它有助于了解受体酪氨酸激酶在细胞过程中的作用。
医学: 由于其抗血管生成和抗肿瘤特性,它正在被研究用于治疗各种癌症。
作用机制
舒尼替尼马来酸盐通过抑制多种受体酪氨酸激酶的激酶活性发挥作用。这种抑制会导致肿瘤细胞的血管生成、增殖和存活减少。分子靶点包括血管内皮生长因子受体、血小板衍生生长因子受体、KIT 和 FMS 样酪氨酸激酶 3。 所涉及的途径对于肿瘤的生长和转移至关重要 .
生化分析
Biochemical Properties
SU14813 maleate plays a crucial role in biochemical reactions by inhibiting receptor tyrosine kinases. It interacts with enzymes such as vascular endothelial growth factor receptor 1 and 2, platelet-derived growth factor receptor beta, and stem cell factor receptor (KIT). These interactions inhibit the phosphorylation of these receptors, thereby blocking downstream signaling pathways that promote cell proliferation, migration, and survival . By targeting these enzymes, SU14813 maleate effectively disrupts the biochemical processes that contribute to tumor growth and angiogenesis.
Cellular Effects
SU14813 maleate exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell signaling pathways, gene expression, and cellular metabolism. In endothelial cells and tumor cells expressing vascular endothelial growth factor receptor 1 and 2, platelet-derived growth factor receptor beta, and stem cell factor receptor (KIT), SU14813 maleate inhibits ligand-dependent and ligand-independent proliferation, migration, and survival . This inhibition leads to reduced angiogenesis and tumor growth, highlighting the compound’s potential as an effective anticancer agent.
Molecular Mechanism
The molecular mechanism of SU14813 maleate involves its binding interactions with receptor tyrosine kinases. By binding to vascular endothelial growth factor receptor 1 and 2, platelet-derived growth factor receptor beta, and stem cell factor receptor (KIT), SU14813 maleate inhibits their phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation, migration, and survival. Additionally, SU14813 maleate may influence gene expression by modulating the activity of transcription factors involved in these pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SU14813 maleate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that SU14813 maleate inhibits receptor tyrosine kinase activity in a dose- and time-dependent manner . Over time, the compound’s inhibitory effects on angiogenesis and tumor growth become more pronounced, demonstrating its potential for sustained anticancer activity.
Dosage Effects in Animal Models
The effects of SU14813 maleate vary with different dosages in animal models. At lower doses, the compound effectively inhibits receptor tyrosine kinase activity and reduces tumor growth without causing significant toxicity . At higher doses, SU14813 maleate may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic efficacy. Threshold effects observed in these studies suggest that there is a critical concentration range within which SU14813 maleate exerts its maximum anticancer activity.
Metabolic Pathways
SU14813 maleate is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s inhibition of receptor tyrosine kinases affects metabolic flux and metabolite levels within cells . By disrupting these pathways, SU14813 maleate alters the cellular environment, contributing to its anticancer effects. Understanding the metabolic pathways involved in SU14813 maleate’s activity is essential for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of SU14813 maleate within cells and tissues are critical factors that influence its efficacy. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that SU14813 maleate reaches its intended sites of action, enhancing its inhibitory effects on receptor tyrosine kinases and tumor growth.
Subcellular Localization
The subcellular localization of SU14813 maleate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that SU14813 maleate exerts its effects precisely where needed, enhancing its anticancer activity. Understanding the subcellular localization of SU14813 maleate is crucial for optimizing its therapeutic potential.
准备方法
舒尼替尼马来酸盐的合成涉及多个步骤,从用于分离舒尼替尼的化学库开始反应条件通常涉及使用有机溶剂和催化剂来促进反应 . 工业生产方法针对大规模合成进行了优化,确保最终产品的产率高且纯度高 .
化学反应分析
舒尼替尼马来酸盐会发生各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢,通常使用氧化剂。
还原: 该反应涉及添加氢或去除氧气,通常使用还原剂。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和钯碳等催化剂。 这些反应形成的主要产物取决于所用条件和试剂 .
相似化合物的比较
舒尼替尼马来酸盐类似于其他受体酪氨酸激酶抑制剂,如舒尼替尼。它具有更广泛的靶点谱和优化的药代动力学特性。类似的化合物包括:
舒尼替尼: 另一种多靶点受体酪氨酸激酶抑制剂,具有更窄的靶点谱。
帕唑帕尼: 靶向类似的受体,但具有不同的药代动力学特性。
索拉非尼: 另一种多靶点抑制剂,具有不同的活性谱
属性
IUPAC Name |
(Z)-but-2-enedioic acid;5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4.C4H4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28;5-3(6)1-2-4(7)8/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30);1-2H,(H,5,6)(H,7,8)/b18-10-;2-1-/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPBIMIFGPFTNF-FYOMJGPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463224 | |
| Record name | SU14813 maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849643-15-8 | |
| Record name | SU14813 maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


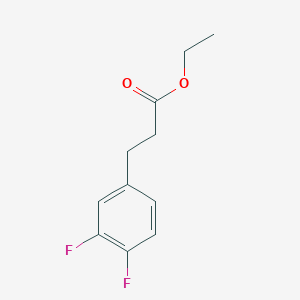
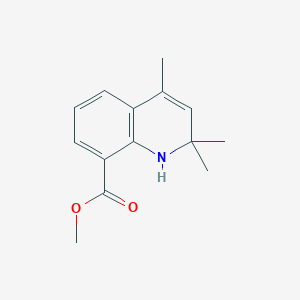
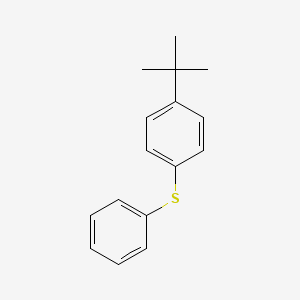
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B1312596.png)
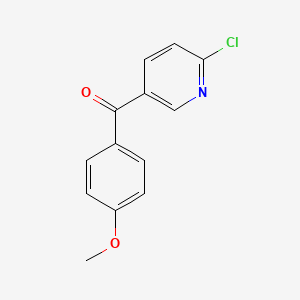
![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1312599.png)
